molecular formula C6H7Br3ClNO2 B12541757 Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- CAS No. 666200-91-5

Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-

Cat. No.: B12541757
CAS No.: 666200-91-5
M. Wt: 400.29 g/mol
InChI Key: XDUASIKXFIJFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-: is an organic compound with a complex structure that includes a propanoyl chloride group and a tribromoacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- typically involves the reaction of 2-methylpropanoyl chloride with tribromoacetic acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-methylpropanoyl chloride+tribromoacetic acidPropanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-\text{2-methylpropanoyl chloride} + \text{tribromoacetic acid} \rightarrow \text{Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-} 2-methylpropanoyl chloride+tribromoacetic acid→Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Reduction Reactions: The tribromoacetyl group can be reduced to form different derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution: Formation of amides, esters, or thioesters.

    Reduction: Formation of corresponding alcohols or amines.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of various complex organic molecules.

    Reagent in Organic Reactions: Employed as a reagent in organic synthesis for introducing the propanoyl group.

Biology:

    Biochemical Studies: Utilized in biochemical studies to modify proteins and peptides.

Medicine:

    Pharmaceutical Research: Investigated for potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- involves its reactivity with nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The tribromoacetyl group can also participate in reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

  • Propanoyl chloride
  • 2-methylpropanoyl chloride
  • Tribromoacetic acid

Comparison:

  • Propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]- is unique due to the presence of both the propanoyl chloride and tribromoacetyl groups, which impart distinct reactivity and properties.
  • Compared to propanoyl chloride , it has additional functional groups that enhance its versatility in chemical reactions.
  • 2-methylpropanoyl chloride lacks the tribromoacetyl group, making it less reactive in certain contexts.
  • Tribromoacetic acid does not have the propanoyl chloride group, limiting its applications compared to the compound .

This detailed article provides a comprehensive overview of propanoyl chloride, 2-methyl-2-[(tribromoacetyl)amino]-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

666200-91-5

Molecular Formula

C6H7Br3ClNO2

Molecular Weight

400.29 g/mol

IUPAC Name

2-methyl-2-[(2,2,2-tribromoacetyl)amino]propanoyl chloride

InChI

InChI=1S/C6H7Br3ClNO2/c1-5(2,3(10)12)11-4(13)6(7,8)9/h1-2H3,(H,11,13)

InChI Key

XDUASIKXFIJFCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)Cl)NC(=O)C(Br)(Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.